Product packaging for Sodium phosphotungstate(Cat. No.:CAS No. 12026-98-1)

Sodium phosphotungstate

Cat. No.: B078817
CAS No.: 12026-98-1
M. Wt: 2946 g/mol
InChI Key: JBCCVVLECRSHNJ-UHFFFAOYSA-K
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Description

Sodium phosphotungstate is an inorganic heteropoly acid salt widely utilized in research for its electron-dense properties and catalytic activity. Its primary application is as a negative stain in transmission electron microscopy (TEM), where it envelops biological specimens like viruses, proteins, and liposomes, providing high-contrast, high-resolution images by scattering electrons without penetrating the sample. The mechanism involves the deposition of an amorphous layer of the heavy atom-tungsten-containing compound, which outlines fine structural details. Beyond microscopy, this compound serves as a versatile, reusable acid catalyst in organic synthesis for reactions such as esterification, hydrolysis, and condensation, owing to its strong Brønsted acidity. In biochemistry, it is employed for the selective precipitation of proteins and viruses from complex solutions, facilitating purification and concentration. This reagent's unique combination of properties makes it an indispensable tool for structural biologists, materials scientists, and chemists investigating nanoscale phenomena and catalytic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na3O40P1W12 B078817 Sodium phosphotungstate CAS No. 12026-98-1

Properties

IUPAC Name

trisodium;trioxotungsten;phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3Na.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCVVLECRSHNJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na3O40PW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2946.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Sodium phosphotungstate
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CAS No.

12026-98-1
Record name Sodium phosphotungstate
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Record name Trisodium 12-wolframophosphate
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Record name SODIUM PHOSPHOTUNGSTATE
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Synthesis Methodologies for Sodium Phosphotungstate Compounds

Conventional Synthetic Routes for Sodium Phosphotungstate Salts

The traditional synthesis of this compound salts generally involves the acidification of an aqueous solution containing sodium tungstate (B81510) and a phosphate (B84403) source, typically disodium (B8443419) hydrogen phosphate. google.comgoogle.com This straightforward approach is widely used for producing bulk quantities of this compound. The fundamental reaction entails the condensation of tungstate anions around a central phosphate heteroatom upon lowering the pH.

Key parameters that influence the outcome of the synthesis include the stoichiometry of the reactants, the concentration of the solution, the pH, and the temperature. The process typically begins with dissolving sodium tungstate and a phosphate salt in water. Subsequently, a mineral acid, such as hydrochloric acid or nitric acid, is added dropwise with stirring to achieve the desired level of acidity, which promotes the formation of the phosphotungstate cluster. google.comgoogle.com The resulting this compound can then be isolated by crystallization, often initiated by concentrating the solution through heating.

Table 1: Parameters in Conventional Synthesis of this compound

Parameter Typical Conditions Role in Synthesis
Reactants Sodium tungstate (Na₂WO₄), Disodium hydrogen phosphate (Na₂HPO₄) Sources of tungsten and phosphorus
Solvent Water Medium for the reaction
Acidifying Agent Hydrochloric acid (HCl), Nitric acid (HNO₃) Induces condensation of tungstate and phosphate ions
pH Acidic range Controls the formation and stability of the polyoxometalate anion
Temperature Often elevated during dissolution and crystallization Affects reaction rate and solubility for crystallization
Isolation Evaporation and crystallization To obtain the solid product from the reaction mixture

Targeted Synthesis of Specific Polyoxometalate Isomers and Structures

The versatility of phosphotungstate chemistry allows for the targeted synthesis of specific structural isomers and related compounds, such as the well-known Keggin and Dawson structures, as well as lacunary (defect) species.

Preparation of Keggin-Type Sodium Phosphotungstates

The Keggin structure is one of the most common and stable forms of polyoxometalates. The synthesis of Keggin-type sodium phosphotungstates, with the general formula [PW₁₂O₄₀]³⁻, follows the conventional route of acidifying a solution of sodium tungstate and a phosphate source. However, precise control over the pH is crucial for selectively forming the desired Keggin anion and preventing the formation of other species. researchgate.net

Variations of the Keggin structure, such as those with substituted metal centers, can be prepared by introducing other metal salts into the reaction mixture. For example, the synthesis of a dimeric iron-substituted Keggin-type phosphotungstate involves the reaction of sodium tungstate and disodium hydrogen phosphate, followed by the addition of iron(III) nitrate (B79036) and careful pH adjustment to between 3 and 5. nih.gov This targeted approach allows for the incorporation of different functionalities into the polyoxometalate framework.

Synthesis of Dawson-Type this compound Structures

The Dawson structure, [P₂W₁₈O₆₂]⁶⁻, is another significant isomer of phosphotungstate. Its synthesis is more complex than that of the Keggin ion and often involves the dimerization of lacunary Keggin-type precursors. researchgate.net For instance, an α-Dawson-type silicotungstate can be synthesized by the dimerization of a trivacant lacunary α-Keggin-type silicotungstate in an organic solvent. researchgate.net While this example uses a silicotungstate, the principle can be applied to phosphotungstates.

The synthesis of metal-doped Dawson POMs often follows a multi-step procedure. This can involve the initial synthesis of the parent α-[P₂W₁₈O₆₂]⁶⁻, followed by the creation of a monolacunary species, α₂-[P₂W₁₇O₆₁]¹⁰⁻, which can then be reacted with a metal salt to incorporate the desired heteroatom. mdpi.com

Controlled Synthesis of Lacunary this compound Anions

Lacunary, or defect, phosphotungstate anions are derived from parent structures like the Keggin or Dawson ions by the removal of one or more tungsten-oxygen units. These vacant sites are highly reactive and can act as coordination sites for other metal cations. The controlled synthesis of lacunary species is typically achieved by carefully adjusting the pH of a solution containing the parent polyoxometalate to a less acidic or even slightly basic range. researchgate.netnih.gov

For example, the monolacunary Keggin anion [PW₁₁O₃₉]⁷⁻ can be generated from the parent [PW₁₂O₄₀]³⁻ by raising the pH. researchgate.net These lacunary structures are often not isolated as final products but are used in situ as precursors for the synthesis of more complex, substituted polyoxometalates. The reaction of a monolacunary phosphotungstate with various metal cations (e.g., Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) allows for the synthesis of a wide range of transition-metal-substituted polyoxometalates. nih.gov The synthesis of the trilacunary α, A-Na₈[HPW₉O₃₄]·11H₂O is another example of a key precursor for building more complex structures. nih.gov

Advanced Preparation of Hybrid and Composite Materials Incorporating this compound

The integration of this compound into hybrid and composite materials allows for the development of new materials with tailored properties. This is often achieved by combining the inorganic polyoxometalate with organic molecules or polymers.

Organic-Inorganic Hybrid Material Synthesis

Organic-inorganic hybrid materials based on this compound can be synthesized by reacting the polyoxometalate with organic molecules that can bind to the inorganic cluster. nih.gov These interactions can be covalent, ionic, or through weaker intermolecular forces. researchgate.net

A common strategy involves the use of organic surfactants. For example, nanoporous phospho-tungstate organic-inorganic hybrid materials have been synthesized from sodium tungstate and mono-n-dodecyl phosphate, where the organic molecule acts as both a surfactant and the phosphorus precursor. rsc.orgresearchgate.net This approach leads to the formation of lamellar structures with alternating organic and inorganic layers. rsc.orgresearchgate.net

Another method involves the use of organic ligands that can coordinate to the polyoxometalate, often through a lacunary site. The synthesis of a dimeric Keggin-type phosphotungstate with octadecyltrimethylammonium cations is an example where the organic cation electrostatically interacts with the polyoxometalate anion to form a hybrid material. nih.gov Furthermore, lanthanide-containing phosphotungstates can be functionalized with organic ligands like benzoic acid to create organic-inorganic hybrid complexes. mdpi.com

Table 2: Examples of Organic Components in Hybrid this compound Synthesis

Organic Component Type of Interaction Resulting Hybrid Material
Mono-n-dodecyl phosphate Surfactant and reactant Nanoporous lamellar phosphotungstate
Octadecyltrimethylammonium bromide Electrostatic interaction Dimeric Keggin-type phosphotungstate hybrid
Benzoic acid Ligand coordination Lanthanide-based phosphotungstate complexes

Incorporation into Nanoporous Architectures

The integration of phosphotungstate compounds into nanoporous materials creates hybrid structures with enhanced catalytic and adsorptive properties. A notable approach involves the synthesis of nanoporous organic-inorganic hybrid materials using sodium tungstate and an organophosphate surfactant.

Detailed research has demonstrated the synthesis of nanoporous phosphotungstate hybrid materials from sodium tungstate and mono-n-dodecyl phosphate (MDP), where MDP serves as both the surfactant and the phosphorus source. These materials are characterized by a lamellar structure with interlayer spacings of approximately 3.2 nm. The formation mechanism is proposed to involve the interaction between lacunary Keggin anions (phosphotungstate precursors) and surfactant micelles.

The synthesis process typically involves the reaction of sodium tungstate with MDP in an aqueous solution. The pH is adjusted to around 2 with an acid, such as hydrochloric acid, which induces the formation of a white precipitate. This precipitate is then washed and dried to yield the final hybrid material. Characterization techniques such as N2 adsorption, X-ray diffraction (XRD), and transmission electron microscopy (TEM) are used to confirm the nanoporous structure and lamellar morphology.

Parameter Value
Phosphorus PrecursorMono-n-dodecyl phosphate (MDP)
Tungsten SourceSodium tungstate
Resulting StructureLamellar
Interlayer Spacing3.2 nm
Formation pH~2

Metal-Substituted Phosphotungstate Synthesis

The substitution of tungsten atoms within the phosphotungstate framework with other transition metals can significantly alter the compound's electronic and catalytic properties. Various methods have been developed to synthesize these metal-substituted phosphotungstates, often involving hydrothermal techniques or reactions with lacunary (defect-containing) phosphotungstate species.

One area of focus has been the synthesis of high-nuclearity transition-metal-substituted polyoxometalates (TMSPs). For instance, nickel-substituted phosphotungstates have been synthesized using hydrothermal methods with specific carboxylate ligands acting as bridges between {Ni6PW9} building units. These reactions have yielded novel Ni12-cluster substituted sandwiched phosphotungstates. The magnetic properties of these compounds, such as ferromagnetic coupling between adjacent Ni(II) centers, have been a key area of investigation.

Another approach involves the use of lacunary Keggin-type polyoxometalates as precursors. For example, a Co4-polyoxometalate (Co4POM) doped β-FeOOH nanocomposite has been prepared, demonstrating excellent electrocatalytic activity for the oxygen evolution reaction. The synthesis involves the simple doping of the transition metal-substituted POM onto the surface of β-FeOOH. This highlights the strategy of using metal-substituted POMs to enhance the surface-active sites of other materials.

Systematic synthetic procedures have also been developed for other metal-substituted polyoxometalates, including tungstophosphates and tungstosilicates, by reacting metal ions with the corresponding lacunary species.

Metal Substituent Synthesis Approach Key Feature of Product
Nickel (Ni)Hydrothermal reaction with carboxylate ligandsHigh-nuclearity Ni12 clusters, ferromagnetic interactions
Cobalt (Co)Doping of Co4POM onto β-FeOOHEnhanced electrocatalytic activity
Various Metals (e.g., Mn, Co, Ni, Cu)Reaction of metal ions with lacunary tungstosilicates/tungstophosphatesControlled and systematic synthesis

Nanopowder and Submicron Particle Formation

The synthesis of this compound as nanopowders or submicron particles is crucial for applications requiring high surface area, such as in catalysis and advanced materials. Methodologies to achieve this include sol-gel synthesis, solid-state reactions, and techniques utilizing polyoxometalates as stabilizing agents for nanoparticles.

A sol-gel process has been employed to create hierarchical phosphotungstate spheres. This method involves the self-assembly of individual polyoxometalate units into primary nanoparticles (approximately 20 nm in diameter), which then aggregate to form larger, submicron to micron-sized spherical structures (up to ~2 μm). This process can be directed by controlling factors that influence the surface charge of the phosphotungstic acid nanocrystals, such as the addition of metal cations like La(III).

Solid-state reactions at room temperature have also been shown to be a viable method for producing polyoxometalate nanoparticles with the Keggin structure. For instance, (NH4)3PW12O40·7H2O nanoparticles with a mean size of 6 nm have been prepared through this route. A key aspect of this synthesis is the role of byproducts, such as H2C2O4·2H2O, in preventing the aggregation of the newly formed nanoparticles. researchgate.net

Furthermore, polyoxometalates, including phosphotungstates, can act as protecting ligands to control the formation and morphology of various nanoparticles. rsc.org This can involve the reduction of metal salts in the presence of the polyoxometalate, where the POM stabilizes the resulting metal nanoparticles. While often used for metallic nanoparticles, this principle can be extended to the synthesis of nanoscale inorganic materials. rsc.orgresearchgate.net General nanoparticle synthesis techniques like chemical reduction and coprecipitation are also applicable, where a reducing agent is used to form zero-valent nanoparticles from metal salt precursors, followed by stabilization. nih.gov

Synthesis Method Resulting Particle Size Key Process Feature
Sol-Gel Synthesis20 nm primary particles, up to 2 µm aggregatesHierarchical self-assembly of POMs
Solid-State Reaction3-12 nmRoom temperature reaction, byproduct prevents aggregation
POMs as Protecting LigandsVariesPOMs stabilize nanoparticle formation
Chemical ReductionNanoscaleUse of a reducing agent and stabilizing agent

Structural Elucidation and Advanced Characterization Techniques for Sodium Phosphotungstate Systems

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For sodium phosphotungstate, NMR studies focusing on ¹⁸³W, ³¹P, and ²³Na nuclei provide complementary information that, when combined, offers a comprehensive picture of the compound's structure.

Despite its low natural abundance and low gyromagnetic ratio, ¹⁸³W NMR is an invaluable tool for directly probing the tungsten environments within the polyoxotungstate framework. ethz.ch In the context of this compound, which typically possesses the α-Keggin structure, the twelve tungsten atoms are chemically equivalent in solution, leading to a single, sharp resonance in the ¹⁸³W NMR spectrum. This observation is a key piece of evidence for the high symmetry (Td) of the [PW₁₂O₄₀]³⁻ anion. The chemical shift of this resonance is sensitive to factors such as the solvent, the nature of the counterion, and the presence of any structural distortions or isomers. Highly resolved solid-state ¹⁸³W NMR spectra can distinguish between crystallographically distinct tungsten sites, offering detailed insights into the local structure, dynamics, and symmetry of the polyoxotungstate anion. ethz.ch

With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is an excellent probe for NMR spectroscopy. wikipedia.orgmdpi.com In this compound, the central phosphorus atom is tetrahedrally coordinated to four oxygen atoms, which in turn bridge to the tungsten framework. ³¹P NMR spectroscopy provides a direct means of confirming this P-O environment. A typical ³¹P NMR spectrum of a pure this compound sample in solution shows a single, sharp peak, confirming the presence of a single, highly symmetric phosphorus environment, which is consistent with the Keggin structure. mdpi.comresearchgate.net The chemical shift is typically reported relative to 85% phosphoric acid. wikipedia.orgslideshare.net The precise chemical shift can be influenced by the solvent and the concentration of the solution. Any impurities or structural isomers would likely give rise to additional peaks in the spectrum.

NMR Spectroscopic Data for this compound
NucleusTypical Chemical Shift Range (ppm)Key Information Provided
¹⁸³W-50 to -150Confirms the equivalence of the 12 tungsten atoms in the Keggin structure. Sensitive to structural distortions and isomerism.
³¹P-10 to -15Confirms the single, symmetric tetrahedral environment of the central phosphorus atom.
²³Na-10 to 10Provides information on the interaction and environment of the sodium counterions with the phosphotungstate anion.

²³Na NMR spectroscopy is utilized to understand the environment and dynamics of the sodium counterions in the crystal lattice and in solution. huji.ac.il As a quadrupolar nucleus (spin 3/2), the line width of the ²³Na NMR signal is sensitive to the symmetry of the local electric field gradient. huji.ac.il In solution, the sodium ions are typically solvated and exhibit rapid exchange, resulting in a relatively sharp resonance. In the solid state, the interaction of the sodium cations with the large phosphotungstate anions can lead to broader signals. Studies using techniques like Rotational Echo Double Resonance (REDOR) NMR can provide insights into the proximity and dipolar coupling between the ²³Na and ³¹P nuclei, helping to elucidate the spatial arrangement of the cations relative to the anion framework. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. mt.comthermofisher.com These methods are highly sensitive to the geometry and bonding within the polyoxometalate cage and serve as a characteristic fingerprint for the Keggin structure. nih.govacs.org The spectra are typically divided into regions corresponding to the stretching and bending vibrations of the different types of oxygen atoms in the structure: terminal W=O, corner-sharing W-O-W, and edge-sharing W-O-W bonds, as well as the internal vibrations of the central PO₄ tetrahedron.

The key vibrational bands for the [PW₁₂O₄₀]³⁻ anion are generally found in the 1100-400 cm⁻¹ region. The characteristic bands include:

~1080 cm⁻¹: Asymmetric stretching of the P-O bonds in the central tetrahedron.

~980-990 cm⁻¹: Stretching of the terminal W=O bonds.

~890-900 cm⁻¹: Asymmetric stretching of the corner-sharing W-O-W bridges.

~780-800 cm⁻¹: Asymmetric stretching of the edge-sharing W-O-W bridges.

Both FTIR and Raman are complementary techniques; some vibrational modes may be more active (i.e., produce a stronger signal) in one technique than the other due to molecular symmetry and selection rules. mt.comspectroscopyonline.com

Characteristic Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)AssignmentSpectroscopic Technique
~1080ν(P-O)FTIR, Raman
~980-990ν(W=O terminal)FTIR, Raman
~890-900ν(W-O-W corner-sharing)FTIR, Raman
~780-800ν(W-O-W edge-sharing)FTIR, Raman

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. wikipedia.orgethz.chkratos.com For this compound, XPS is used to confirm the presence of sodium, phosphorus, tungsten, and oxygen and to verify their expected oxidation states.

High-resolution XPS spectra of the W 4f region typically show a doublet (W 4f₇/₂ and W 4f₅/₂) with binding energies characteristic of tungsten in the +6 oxidation state. mdpi.comxpsfitting.com The P 2p spectrum confirms phosphorus is in the +5 oxidation state, and the O 1s spectrum can often be deconvoluted into components representing the different oxygen environments within the Keggin unit. The Na 1s signal confirms the presence of the sodium counterion. This technique is particularly useful for analyzing the surface chemistry of this compound when it is used as a catalyst or supported on another material. mdpi.comacs.org

Typical XPS Binding Energies for this compound
ElementOrbitalTypical Binding Energy (eV)Inferred Oxidation State
W4f₇/₂~35.5 - 36.5+6
P2p~133 - 134+5
O1s~530 - 531-2
Na1s~1071 - 1072+1

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of large, thermally labile ions from solution into the gas phase for mass analysis with minimal fragmentation. This makes it a powerful tool for studying the speciation of polyoxometalates like this compound in solution, providing insights into their stability and transformation under different conditions.

Detailed research findings indicate that the speciation of phosphotungstates is highly dependent on the pH of the solution. ESI-MS studies have been instrumental in identifying the various species that exist in equilibrium. At lower pH values, the fully formed Keggin anion, [PW₁₂O₄₀]³⁻, is the predominant species. As the pH increases, the anion undergoes partial hydrolysis, leading to the formation of lacunary species, where one or more tungsten atoms are removed from the Keggin structure. ESI-MS can detect these various species and their protonated forms, offering a detailed snapshot of the solution's composition.

pH Range Predominant Phosphotungstate Species Observed by ESI-MS
< 4[PW₁₂O₄₀]³⁻ and its protonated forms
4 - 6A mixture of [PW₁₂O₄₀]³⁻ and the lacunary [PW₁₁O₃₉]⁷⁻
> 6Primarily the lacunary species [PW₁₁O₃₉]⁷⁻ and its various protonated and sodiated forms

This table provides a generalized summary of expected species based on published ESI-MS studies of phosphotungstates. The exact distribution and presence of other minor species can vary with concentration and specific solution conditions.

Diffraction and Imaging Techniques for Molecular and Material Structures

While obtaining a complete single-crystal X-ray structure determination for this compound (Na₃[PW₁₂O₄₀]) can be challenging due to the complexities of growing large, high-quality single crystals, the structure of the parent acid, phosphotungstic acid (H₃[PW₁₂O₄₀]·nH₂O), is well-established and serves as an excellent model for the fundamental Keggin anion structure. The analysis reveals a highly symmetrical anion with a central PO₄ tetrahedron surrounded by twelve WO₆ octahedra. These octahedra are arranged in four groups of three edge-sharing octahedra, which in turn share corners with each other and with the central tetrahedron. The sodium cations in the salt are expected to occupy positions in the crystal lattice that balance the negative charge of the anion, surrounded by water molecules of hydration.

Parameter Value for Phosphotungstic Acid (H₃[PW₁₂O₄₀]·nH₂O)
Crystal SystemCubic
Space GroupPn-3m
a (Å)23.28
b (Å)23.28
c (Å)23.28
α (°)90
β (°)90
γ (°)90
Volume (ų)12618

Data for the parent acid, phosphotungstic acid, is presented as a structural analogue for the Keggin anion.

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and to obtain information about the structure and purity of a powdered sample. The technique relies on the constructive interference of monochromatic X-rays and the crystalline lattice of the material. The resulting diffraction pattern is a fingerprint of the crystalline solid.

For this compound, the powder XRD pattern is characterized by a series of sharp peaks, indicating a well-ordered crystalline structure. The positions and relative intensities of these peaks are unique to the compound and can be used for phase identification by comparison with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The primary diffraction peaks for a saturated this compound are indicative of the underlying Keggin structure.

2θ (degrees) Relative Intensity (%)
~8.5100
~10.440
~25.550
~29.835
~34.030

These are approximate peak positions and intensities derived from published XRD patterns of this compound. Actual values can vary slightly depending on the degree of hydration and sample preparation.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It can provide morphological, compositional, and crystallographic information at the nanoscale. While historically this compound has been widely used as a negative staining agent in biological TEM, advanced techniques now allow for the direct imaging of the polyoxometalate itself.

A significant challenge in the TEM analysis of individual polyoxometalate anions is the preparation of a suitable sample grid. A novel approach involves the use of electrospray ion-beam deposition (ES-IBD) to deposit mass-selected [PW₁₂O₄₀]³⁻ anions onto a pristine, freestanding graphene support. This method allows for the preparation of sub-monolayer coatings of intact anions, which can then be imaged with atomic resolution using aberration-corrected high-resolution TEM (AC-HRTEM).

Step Description Purpose
Graphene Grid Preparation A commercially available CVD-grown graphene on copper foil is transferred onto a TEM grid.To create an ultra-thin, electron-transparent, and atomically clean support for the sample.
Electrospray Ionization A solution of phosphotungstic acid in a suitable solvent (e.g., acetonitrile) is electrosprayed to generate gaseous [PW₁₂O₄₀]³⁻ anions.To transfer the polyoxometalate anions from the solution to the gas phase with minimal fragmentation.
Ion Beam Deposition The generated anions are guided through a series of ion optics, mass-filtered, and then deposited onto the graphene-coated TEM grid under high vacuum.To deposit a controlled, sub-monolayer amount of the specific polyoxometalate anion onto the grid for imaging.
AC-HRTEM Imaging The prepared grid is transferred to an aberration-corrected high-resolution transmission electron microscope for imaging.To obtain atomically resolved images of the individual this compound anions.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability of materials and for studying processes such as dehydration, decomposition, and oxidation.

For hydrated this compound, the TGA curve typically shows several distinct weight loss steps. The initial weight loss, occurring at temperatures below 200°C, is attributed to the removal of loosely bound water of hydration. Subsequent weight loss at higher temperatures corresponds to the removal of more strongly bound water molecules and, eventually, the decomposition of the Keggin anion itself at very high temperatures. The thermal stability of this compound is an important consideration for its use in high-temperature catalytic applications.

Temperature Range (°C) Weight Loss (%) Associated Process
25 - 200Variable (depends on hydration)Loss of physisorbed and loosely bound water
200 - 400~5-10%Loss of zeolitic and structural water
> 500GradualDecomposition of the Keggin anion structure

This table presents a generalized thermal decomposition profile for a hydrated phosphotungstate compound based on available literature. The exact temperatures and percentage of weight loss can vary depending on the specific hydration state and experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique utilized to characterize the thermal properties of materials, including this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal transitions such as melting, crystallization, and dehydration.

Based on this information, it is anticipated that the DSC curve of hydrated this compound would exhibit one or more endothermic peaks in the range of approximately 50°C to 200°C, corresponding to the loss of water molecules. The precise temperatures and the enthalpy of these transitions would depend on the specific hydration state of the compound and the experimental conditions, such as the heating rate. The anhydrous form of this compound has a reported melting point of over 350°C. sigmaaldrich.com

Table 1: Expected Thermal Events for this compound in DSC Analysis

Thermal Event Expected Temperature Range (°C) Type of Transition
Dehydration 50 - 200 Endothermic

Note: The data in this table is inferred from the analysis of related compounds and general product information.

Elemental and Compositional Analysis (e.g., MEV/EDS)

Elemental and compositional analysis of this compound is critical for confirming its stoichiometry and identifying any impurities. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful technique for this purpose, providing both morphological and elemental information of the sample.

SEM provides high-resolution images of the sample's surface, revealing details about the crystal structure and particle size. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays that are unique to each element present. The EDS detector collects these X-rays and generates a spectrum, where the peaks correspond to specific elements.

The elemental composition of this compound (Na₃PO₄·12WO₃) consists of sodium (Na), phosphorus (P), tungsten (W), and oxygen (O). An EDS analysis would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of these elements. Quantitative analysis of the EDS spectrum can then be performed to determine the atomic and weight percentages of each element, which can be compared to the theoretical values to verify the compound's purity and composition.

Table 2: Theoretical Elemental Composition of Anhydrous this compound (Na₃PO₄·12WO₃)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Weight Percentage (%)
Sodium Na 22.99 3 68.97 2.34
Phosphorus P 30.97 1 30.97 1.05
Tungsten W 183.84 12 2206.08 74.88
Oxygen O 16.00 40 640.00 21.73

| Total | | | | 2946.02 | 100.00 |

Note: This table presents the theoretical elemental composition and does not represent experimental data.

EDS can also be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. This is particularly useful for assessing the homogeneity of the material and for identifying any localized impurities or phase segregation.

Fundamental Research on Polyoxometalate Frameworks and Sodium Phosphotungstate Stability

Conformational and Isomeric Studies of Polyoxometalate Anions

Polyoxometalate anions are known for their vast structural diversity. This diversity is rooted in the various ways that metal-oxide polyhedra can assemble, leading to different frameworks and isomeric forms.

The Wells-Dawson structure, with the general formula [X₂M₁₈O₆₂]ⁿ⁻, can be conceptualized as being derived from two lacunary, or defect, Keggin units. wikipedia.orgwikipedia.org Specifically, it is formed from the fusion of two [XM₉O₃₄]ⁿ⁻ fragments, which are Keggin structures each missing a group of three adjacent MO₆ octahedra. wikipedia.org This results in a larger, ellipsoidal anion with D3h symmetry. researchgate.net While the Keggin anion contains one central heteroatom, the Dawson structure incorporates two. wikipedia.org

FeatureKeggin StructureDawson Structure
General Formula[XM₁₂O₄₀]ⁿ⁻[X₂M₁₈O₆₂]ⁿ⁻
Example Anion[PW₁₂O₄₀]³⁻[P₂W₁₈O₆₂]⁶⁻
SymmetryTd (Tetrahedral) researchgate.netD3hresearchgate.net
Structural RelationshipFundamental building block. wikipedia.orgViewed as a fusion of two defect Keggin fragments. wikipedia.orgwikipedia.org
Number of HeteroatomsOne wikipedia.orgTwo wikipedia.org

Isomerism in polyoxometalates adds another layer of structural complexity. For dimeric phosphotungstates such as the Wells-Dawson anion [P₂W₁₈O₆₂]⁶⁻, a specific type of isomerism known as Baker-Figgis or rotational isomerism occurs. wikipedia.org This arises from the different possible rotational orientations of the two trivacant [A-PW₉O₃₄]⁹⁻ subunits that constitute the Dawson structure.

The parent α-isomer is formed by joining two A-type [PW₉O₃₄]⁹⁻ fragments. Subsequent isomers (β, γ, etc.) can be generated by a conceptual 60° rotation of one of the [PW₉] units relative to the other around the molecule's C₃ axis. For the [P₂W₁₈O₆₂]⁶⁻ heteropolyanion, several isomers are known, including the α, β, and γ forms, which have been identified using techniques such as ³¹P and ¹⁸³W NMR spectroscopy. researchgate.net

Encapsulation Phenomena and Cation Migration within Polyoxometalate Cavities

Certain large polyoxometalate structures possess internal cavities capable of encapsulating other ions. The Preyssler-type anion is a prime example, exhibiting fascinating phenomena related to cation encapsulation and subsequent movement within its framework.

The Preyssler anion, with the formula [NaP₅W₃₀O₁₁₀]¹⁴⁻, is characterized by a unique doughnut-shaped structure. nih.govacs.org This framework is formed by five PW₆O₂₂ units arranged in a crown, creating a central cavity. nih.govresearchgate.net A key feature of this structure is the non-labile encapsulation of a sodium (Na⁺) cation within this central cavity. nih.govacs.org Structural analyses have revealed that a water molecule is often coordinated to the encapsulated sodium cation. acs.org The Preyssler structure also contains two "side cavities" in addition to the main central cavity, which can also be occupied by cations. nii.ac.jpresearchgate.net

Research has demonstrated that encapsulated cations are not necessarily static within the Preyssler framework. nii.ac.jpdntb.gov.ua A notable finding is the ability to induce cation migration through thermal treatment. nii.ac.jpresearchgate.net Specifically, heating a solid sample of the Preyssler-type compound K₁₄[P₅W₃₀O₁₁₀Na(side)(H₂O)], in which a sodium cation occupies one of the side cavities, to 300 °C results in a structural transformation. nii.ac.jpresearchgate.netdntb.gov.ua This thermal treatment causes the sodium cation to migrate from the side cavity to the more stable central cavity, forming the new compound K₁₄[P₅W₃₀O₁₁₀Na(center)]. nii.ac.jpresearchgate.netdntb.gov.uaresearchgate.net The structure of this new compound, with the sodium ion located in the center of the cavity, has been confirmed by single-crystal X-ray analysis and various spectroscopic techniques. nii.ac.jpresearchgate.net This process demonstrates the dynamic nature of the host-guest relationship within these polyoxometalate cages.

Solution Chemistry and Stability of Sodium Phosphotungstate Species (e.g., Decomposition at Varying pH)

The stability of polyoxometalates in solution is highly dependent on environmental factors, particularly pH. The common Keggin-type this compound is stable only under very acidic conditions and undergoes stepwise decomposition as the pH is increased. researchgate.net The Keggin anion [PW₁₂O₄₀]³⁻ is the dominant species at a pH of approximately 1, but it begins to transform into other species as the solution becomes less acidic. researchgate.netwikipedia.org

In contrast, the Preyssler anion [NaP₅W₃₀O₁₁₀]¹⁴⁻ exhibits remarkably high hydrolytic stability across a broad pH range from 0 to 12, a significant advantage for applications requiring stability under neutral or basic conditions. nih.govresearchgate.netsemanticscholar.org

The decomposition pathway of the Keggin anion H₃PW₁₂O₄₀ in aqueous solution with increasing pH is detailed below. researchgate.net

pHPrincipal Phosphotungstate Species Present in Solution researchgate.net
~ 1[PW₁₂O₄₀]³⁻
2.2[PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻
3.5[PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻, [P₂W₁₉O₆₇]¹⁰⁻
5.4[P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻
7.3[PW₉O₃₄]⁹⁻
> 8.3PO₄³⁻, WO₄²⁻ (Complete decomposition)

Catalytic Applications and Mechanistic Investigations of Sodium Phosphotungstate

Principles of Heterogeneous and Homogeneous Catalysis with Phosphotungstates

Catalysis is broadly categorized into two main types: homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants. chemguide.co.uk Phosphotungstates, including sodium phosphotungstate, are capable of acting as catalysts in both regimes, and their efficacy is rooted in their distinct molecular structure and properties.

In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. chemguide.co.ukethz.ch Phosphotungstate anions, such as the Keggin ion [PW₁₂O₄₀]³⁻, are soluble in polar solvents, enabling their use as homogeneous catalysts. cetjournal.it The catalytic activity in this state is attributed to their strong Brønsted acidity and their ability to undergo reversible multi-electron redox reactions. acs.org The well-defined molecular nature of the phosphotungstate cluster allows for a detailed understanding of the catalytic mechanism at a molecular level. ethz.ch However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can be a costly process. ethz.ch

The "heterogenization" of homogeneous phosphotungstate catalysts is a key strategy to bridge the gap between the two catalytic domains, aiming to harness the benefits of both. uclouvain.be

Oxidation Reactions Catalyzed by this compound

This compound has proven to be a highly effective catalyst for a wide range of oxidation reactions, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). acs.orgmdpi.com Its catalytic prowess extends to the oxidation of various organic compounds and is crucial in industrial processes such as oxidative desulfurization.

The selective oxidation of organic functional groups is a cornerstone of modern synthetic chemistry. This compound-based catalysts have demonstrated remarkable efficiency and selectivity in these transformations.

The oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental reaction in organic synthesis. acs.org Phosphotungstate catalysts, in conjunction with hydrogen peroxide, provide a green and efficient method for these conversions. acs.org The catalytic system is effective for a variety of alcohols, including benzylic alcohols with both electron-donating and electron-withdrawing substituents.

Alcohol SubstrateProductYield (%)Reference
Benzyl AlcoholBenzaldehyde98 nih.gov
4-Nitrobenzyl Alcohol4-Nitrobenzaldehyde97 nih.gov
4-Chlorobenzyl Alcohol4-Chlorobenzaldehyde95 nih.gov
4-Methylbenzyl Alcohol4-Methylbenzaldehyde90 nih.gov
1-PhenylethanolAcetophenone97 nih.gov

Terpenes , which are abundant and renewable natural products, can be transformed into valuable compounds for the fragrance, flavor, and pharmaceutical industries through oxidation. researchgate.net this compound catalysts have been utilized in the oxidation of terpenes, such as linalool (B1675412), using hydrogen peroxide as the oxidant. These reactions can lead to the formation of valuable derivatives, including epoxides and pyrans. researchgate.net

Terpene SubstrateMajor Oxidation ProductsCatalystOxidantReference
Linalool2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol, 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, DiepoxideNa₇PW₁₁O₃₉H₂O₂ researchgate.net

The epoxidation of alkenes is another critical transformation where phosphotungstate catalysts have shown significant promise. mdpi.com Epoxides are versatile intermediates in organic synthesis. The catalytic system often employs hydrogen peroxide as the oxidant and can be performed under homogeneous or heterogeneous conditions. rsc.orgnih.gov The active species in these reactions are often peroxo-complexes formed from the reaction of the phosphotungstate with hydrogen peroxide. mdpi.com

Alkene SubstrateProductConversion (%)Selectivity (%)Catalyst SystemReference
CycloocteneEpoxy-cyclooctene>99>99PW/SiO₂ Im⁺Cl⁻ SiO₂ with H₂O₂ mdpi.com

The removal of sulfur-containing compounds from fuels is a critical environmental and industrial objective. cetjournal.it Oxidative desulfurization (ODS) presents an attractive alternative to traditional hydrodesulfurization (HDS), as it can be carried out under milder conditions and is effective for the removal of refractory sulfur compounds. cetjournal.it this compound plays a key role as a catalyst in various ODS systems.

Thiophene and its derivatives are common sulfur-containing contaminants in fuels. In the ODS process, these compounds are oxidized to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction. cetjournal.it Phosphotungstate-based catalysts, in combination with an oxidant, facilitate this conversion.

Sulfur CompoundCatalystOxidantDesulfurization Rate (%)ConditionsReference
Dibenzothiophene (DBT)36.80PW₁₂/ZrO₂H₂O₂97.8560 °C, 20 min nih.gov
ThiopheneTiO₂/ZSM-12 (15% Ti)H₂O₂~6070 °C scielo.br

Fluid Catalytic Cracking (FCC) is a major refinery process for converting heavy crude oil fractions into more valuable gasoline and lighter products. The resulting diesel fraction, however, often contains a significant amount of sulfur. While specific data on the direct application of this compound in FCC diesel desulfurization is limited in the provided context, the principles of ODS using phosphotungstate catalysts are directly applicable to reducing the sulfur content in FCC diesel. Spent FCC catalysts have themselves been investigated for their desulfurization properties. researchgate.net The integration of phosphotungstate-based ODS as a post-treatment or integrated process could significantly enhance the desulfurization of FCC diesel streams.

The combination of polyoxometalates (POMs), such as this compound, and hydrogen peroxide forms a powerful catalytic system for ODS. researchgate.net The mechanism involves the formation of active peroxo-polyoxometalate species. These species are highly effective oxidizing agents that readily react with the electron-rich sulfur atoms in thiophenic compounds. researchgate.net The general steps of the catalytic cycle are:

Formation of peroxo-polyoxometalate species from the reaction of the phosphotungstate anion with hydrogen peroxide.

Oxidation of the sulfur-containing compound (e.g., thiophene) by the peroxo species, leading to the formation of sulfoxides and then sulfones.

Regeneration of the initial phosphotungstate catalyst, allowing it to re-enter the catalytic cycle.

This catalytic system is highly efficient and environmentally friendly, as the primary byproduct of the hydrogen peroxide oxidant is water. mdpi.com

Oxidative Desulfurization (ODS) Processes

Esterification and Alkylation Reactions (e.g., Biodiesel Production, Glycerol (B35011) Esterification)

This compound and its acidic forms are effective catalysts in esterification and alkylation reactions, which are crucial for producing biofuels and value-added chemicals. Their strong Brønsted acidity enables the efficient conversion of fatty acids and glycerol into useful products.

In biodiesel production, phosphotungstate-based catalysts facilitate the esterification of free fatty acids (FFAs) found in low-quality feedstocks like used cooking oil. viticor.orguregina.ca By loading phosphotungstic acid onto high-surface-area supports like mesoporous silica (B1680970) (KIT-5), researchers have developed robust catalysts that prevent the diffusion limitations often seen with other materials. viticor.org This approach is part of a broader effort to use heterogeneous catalysts to make biodiesel production more sustainable and economically viable. mdpi.com

A significant application is the esterification of glycerol, a major byproduct of biodiesel production. scielo.org.za Catalytic conversion of glycerol into glycerol acetins (mono-, di-, and triacetin) yields valuable fuel additives that can improve the properties of gasoline and biodiesel. researchgate.netrsc.org Metal-exchanged phosphotungstate salts have demonstrated high conversion rates and selectivity in the esterification of glycerol with acetic acid. researchgate.netacs.org For instance, an iron-phosphotungstate catalyst achieved a 96% conversion of glycerol with high selectivity towards di- and triacetin. acs.org Similarly, tin-exchanged phosphotungstates have been reported to achieve up to 95% glycerol conversion, producing diacetyl glycerol (DAG) and triacetyl glycerol (TAG) as the main products under optimized conditions. researchgate.netmdpi.com

Table 1: Performance of Phosphotungstate-Based Catalysts in Glycerol Esterification

CatalystReactionTemperatureGlycerol Conversion (%)Key Product Selectivity (%)Reference
Fe-TPAGlycerol + Acetic AcidNot Specified9668 (Diacetin), 10 (Triacetin) acs.org
Sn3/2PW12O40/673 KGlycerol + Acetic Acid333 K9560 (DAG), 30 (TAG) researchgate.netmdpi.com
Cesium PhosphotungstateGlycerol + Acetic AcidNot Specified>9875 (Di- and Triacetins) rsc.org
Ag1PWGlycerol + Acetic AcidNot Specified96.8 (in 15 min)Not Specified bohrium.com

Photocatalytic Research Involving this compound

Polyoxometalates like this compound and its derivatives are gaining attention in photocatalysis due to their unique photophysical and redox properties. mdpi.com While much of the research focuses on related tungstate (B81510) compounds, the findings provide insight into the potential of this compound.

One related compound, sodium decatungstate (Na₄W₁₀O₃₂), becomes a powerful oxidizing agent upon photoexcitation, capable of generating hydroxyl radicals from water. researchgate.net This reactivity has been harnessed for the photooxidation of glycerol. When sodium decatungstate is entrapped in a silica matrix, it forms a heterogeneous photocatalyst that enhances the local concentration of glycerol on its surface, improving the reaction with photogenerated radicals to form glyceraldehyde and dihydroxyacetone. researchgate.net This heterogenization also prevents the complete degradation of the substrate to CO₂, demonstrating a way to control the catalyst's high oxidizing power. researchgate.net

In other applications, phosphotungstic acid (PTA) has been integrated into nanocomposites to enhance catalytic activity. For example, a composite of nanoceria, PTA, and gold nanoparticles showed efficient degradation of 4-nitrophenol. nih.gov In this system, PTA acts as a UV-light-dependent redox molecule that facilitates electron transfer from the nanoceria to the gold nanoparticles, which act as an electron sink, thereby boosting catalytic performance. nih.gov This mechanistic insight suggests that phosphotungstates can play a crucial role as electron mediators in multi-component photocatalytic systems.

Influence of Counter-Ions and Metal Doping on Catalytic Activity

The catalytic properties of phosphotungstic acid can be significantly modified by exchanging its protons with alkali metal counter-ions, such as cesium (Cs⁺) and potassium (K⁺). scielo.org.za This partial neutralization creates insoluble salts with altered surface area, acidity, and stability, which are critical for heterogeneous catalysis. scielo.org.zascielo.org.za

Cesium salts of phosphotungstic acid (CsₓH₃₋ₓPW₁₂O₄₀) are particularly well-studied. The properties of these catalysts are highly sensitive to the cesium content. mdpi.comscielo.org.za Research shows that increasing the cesium substitution from x=2 to x=2.5 can lead to a higher surface acidity, which is directly linked to enhanced catalytic activity. scielo.org.zascielo.org.za The Cs₂.₅H₀.₅PW₁₂O₄₀ catalyst, for instance, exhibits the highest surface acidity and lowest solubility, making it an efficient and recoverable heterogeneous catalyst for various organic syntheses. scielo.org.zascielo.org.za In contrast, salts with lower cesium content tend to be more soluble, leading to potential leaching of the active species from the support. mdpi.com

Studies comparing cesium and potassium salts have found that substituting one proton of phosphotungstic acid with either Cs⁺ or K⁺ has a minimal effect on the intrinsic catalytic activity for reactions like the dehydration of tert-butanol. researchgate.net However, the choice of cation becomes more critical when the salts are supported on materials like silica. For supported catalysts, increasing the cation content can lead to a significant decrease in catalytic activity. researchgate.net This highlights the complex interplay between the counter-ion, the degree of substitution, and the support material in determining the final performance of the catalyst.

Doping or exchanging the protons of phosphotungstic acid with transition metal cations is a powerful strategy to tune the catalyst's acidity and, consequently, its activity and selectivity. This approach modifies the balance between Brønsted acidity (from remaining protons) and Lewis acidity (introduced by the metal cation).

Similarly, a comparison between zinc and tin salts of phosphotungstic acid revealed that the tin-exchanged catalyst (Sn₃/₂PW₁₂O₄₀) was more active and selective for producing glycerol esters. researchgate.netmdpi.com This was credited to the higher acid strength of the tin-based catalyst. researchgate.netmdpi.com

Table 2: Effect of Transition Metal Exchange on Acidity and Catalytic Performance in Glycerol Esterification

CatalystAcidity ProfileGlycerol Conversion (%)Reference
Fe-TPAGood ratio of Brønsted and Lewis acidity96 acs.org
Cr-TPAPrimarily Lewis acidityLower than Fe-TPA acs.org
Cu-TPAPrimarily Lewis acidityLower than Cr-TPA acs.org
Ni-TPAPrimarily Lewis acidityLowest among the series acs.org
Sn3/2PW12O40Highest acid strength95 researchgate.netmdpi.com
Zn3/2PW12O40Lower acid strength than Sn saltLower than Sn-TPA researchgate.net

Synergistic catalysis occurs when two or more distinct catalytic components work in concert to achieve a chemical transformation with greater efficiency or selectivity than either component could alone. princeton.edu This strategy involves the simultaneous activation of different reactants or different steps in a reaction pathway. princeton.edu

In the context of phosphotungstates, synergistic effects have been observed in systems where the phosphotungstate cluster provides one type of active site (e.g., a Brønsted acid site) that cooperates with another catalyst. A clear example is found in single-atom catalysts supported on phosphotungstic acid (M₁/PTA). nih.gov Density functional theory (DFT) calculations have shown a strong synergistic effect between the Brønsted acid sites on the PTA support (surface oxygen atoms) and the Lewis acid sites of the single metal atom. nih.gov This dual activation effectively enhances key steps in the reaction, such as the decomposition of ammonia (B1221849) in the selective catalytic reduction of nitrogen oxides. nih.gov

Another example involves integrating ruthenium nanoparticles and polyoxometalates within a single metal-organic framework (MOF) for the conversion of methyl levulinate to γ-valerolactone. nih.gov The highly dispersed metal nanoparticles act as active centers for hydrogenation, while the polyoxometalate molecules provide the Brønsted acidic sites necessary for the subsequent lactonization step. nih.gov This spatial separation and close proximity of different functionalities within a single hybrid material leads to a cooperative effect that boosts both activity and selectivity, outperforming a simple physical mixture of the components. nih.gov

Reaction Pathway Elucidation and Kinetic Studies in Catalytic Systems

Understanding the reaction pathway and kinetics is essential for optimizing catalytic processes that use phosphotungstate catalysts. Studies on glycerol esterification and biodiesel production have employed kinetic modeling to elucidate the underlying mechanisms.

For the esterification of glycerol with acetic acid, the reaction proceeds through a series of consecutive steps, forming monoacetylglycerol (MAG), followed by diacetylglycerol (DAG), and finally triacetylglycerol (TAG). researchgate.netbohrium.com Kinetic models have been developed to describe this complex reaction network. For instance, the esterification using a tin-exchanged phosphotungstate catalyst was successfully described by a Langmuir-Hinshelwood (L-H) dual-site model. nih.gov This model assumes that the reaction occurs on the catalyst surface between adsorbed reactants, providing a good fit with experimental data and confirming the mechanism. nih.gov

In biodiesel production via the esterification of free fatty acids, kinetic studies have shown that the reaction is often independent of diffusion rates when using mesoporous catalysts, indicating that the reaction rate is controlled by the surface chemistry. viticor.org For a phosphotungstic acid catalyst loaded on KIT-5, the activation energy for the esterification of FFAs was determined to be 50.6 kJ mol⁻¹. viticor.org Such kinetic parameters are vital for reactor design and process optimization. uregina.camdpi.comresearchgate.net Plotting experimental data, such as reactant concentration versus time, allows for the determination of reaction order and rate constants, confirming that many esterification processes follow first-order kinetics. researchgate.net

Catalyst Recovery, Recyclability, and Stability in Repeated Use

A critical aspect of sustainable catalysis is the ability to efficiently recover and reuse the catalyst over multiple reaction cycles without a significant loss of activity or selectivity. For this compound, particularly when used in homogeneous systems, its high solubility in polar solvents can present challenges for separation from the reaction mixture. To overcome this, significant research has focused on the heterogenization of phosphotungstate catalysts by immobilizing them on solid supports, which facilitates easier recovery and enhances stability.

Catalyst Recovery Methods

The method of recovery for this compound catalysts is largely dependent on whether it is used in a homogeneous or heterogeneous system. In homogeneous catalysis, where the catalyst is dissolved in the reaction medium, recovery can be complex. However, when heterogenized by supporting it on materials like zirconia, silica, or carbon, recovery becomes straightforward. researchgate.netresearchgate.net

Common recovery techniques for supported phosphotungstate catalysts include:

Filtration: The solid catalyst can be easily separated from the liquid reaction mixture by simple filtration. mdpi.com

Centrifugation: For catalysts with fine particle sizes, centrifugation followed by decantation of the liquid phase is an effective separation method.

Magnetic Separation: When this compound is anchored to magnetic nanoparticles, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnetic field.

After separation, the recovered catalyst is typically washed with a suitable solvent to remove any adsorbed products or unreacted starting materials before being dried and prepared for the next catalytic run.

Recyclability and Stability in Catalytic Performance

The true measure of a catalyst's practicality lies in its ability to be recycled and reused multiple times. Research has demonstrated that supported phosphotungstate catalysts can exhibit excellent recyclability across various organic transformations. For instance, a dilacunary phosphotungstate supported on hydrous zirconia has been shown to be recyclable for up to three cycles with no significant loss in catalytic activity in both esterification and oxidation reactions. researchgate.net

A key challenge to stability during repeated use is the potential for the active catalytic species to leach from the solid support into the reaction medium. researchgate.net Leaching leads to a gradual decrease in the catalyst's effectiveness and can contaminate the final product. The choice of support material plays a crucial role in preventing this phenomenon. Carbon supports, for example, have been noted for their ability to strongly adsorb phosphotungstate anions, minimizing dissolution into the reaction medium compared to supports like silica or zirconia. researchgate.net

The stability of the catalyst is also confirmed by consistent performance over several cycles. The data below illustrates the recyclability of a zirconia-supported phosphotungstate catalyst in the esterification of an alcohol.

Table 1: Recyclability of Zirconia-Supported Phosphotungstate Catalyst in Alcohol Esterification

CycleConversion (%)Selectivity (%)
194>99
293>99
393>99
492>98

This table presents representative data based on findings for supported phosphotungstate catalysts, which show minimal loss in activity over several cycles. researchgate.net

The data clearly indicates that the catalyst maintains high conversion and selectivity for at least four consecutive cycles, demonstrating its robust nature and stability under the reaction conditions. This sustained performance underscores the success of heterogenization strategies in creating stable and reusable this compound-based catalysts suitable for practical applications.

Advanced Materials Science and Engineering with Sodium Phosphotungstate

Development of Nanocrystalline and Composite Materials

Sodium phosphotungstate plays a significant, albeit often indirect, role in the field of nanocrystalline and composite materials. Its primary application in this domain is as a high-contrast negative staining agent for transmission electron microscopy (TEM). Due to the high electron density of the tungsten atoms, it effectively scatters electrons, allowing for the detailed visualization of low-electron-density nanoscale materials.

Researchers have utilized this compound staining to characterize a variety of nanocomposites. For instance, it was used to reveal the morphology of hydrogen-bond-cross-linked poly(aryl ether sulfone)/polyvinylpyrrolidone nanoparticles within a composite, where the dark regions of the TEM image corresponded to the polymer stained by the compound. chinesechemsoc.org Similarly, it has been employed to enhance the contrast of the substrate in studies of bifunctional composite nanoplatforms and to visualize the spherical shape of liposomal nanoprobes. rsc.orgnih.gov

Beyond its use in characterization, this compound also serves as a direct precursor in the synthesis of composite nanomaterials. In one study, this compound octadecahydrate was used as a source for phosphorus and tungsten co-doping in the solvothermal synthesis of multi-element doped carbon dots, which are nanomaterials with applications in tumor imaging and tracking. light-am.com

Table 1: Examples of this compound as a Negative Staining Agent in Nanomaterial Characterization

Nanomaterial/Composite Studied Purpose of Staining Reference
PAES–COOH/PVPON Composites To visualize hydrophobic nanoparticles within the polymer matrix. chinesechemsoc.org
ZGGO:Cr³⁺@CTAB Nanoparticles To enhance the contrast of the TEM film substrate to prove the existence of a CTAB bilayer. rsc.org
cRGD-Gd-Cy5.5 Liposomal Complex To observe the morphology and uniform size of the nanoprobe, confirming no aggregation. nih.gov

Exploration of Functional Materials with Tailored Properties

The unique ionic and electronic characteristics of this compound allow for its exploration in various functional materials.

The application of this compound in the field of magnetic materials is not prominent. The compound is composed of Na⁺ ions, a PO₄³⁻ tetrahedron, and twelve WO₆ octahedra. The tungsten atoms are in a +6 oxidation state, which corresponds to a d⁰ electron configuration. Materials with d⁰ or d¹⁰ configurations lack unpaired electrons and are therefore typically diamagnetic, not exhibiting the paramagnetic or ferromagnetic properties required for most magnetic applications. While some complex transition metal oxides can exhibit intriguing magnetic properties, this compound's primary functional characteristics are not related to magnetism. sigmaaldrich.com Its use contrasts with materials specifically designed for magnetic applications, such as certain gadolinium compounds or superparamagnetic iron oxide particles, where magnetic susceptibility and exchange interactions are key functional properties. nih.gov

This compound has been identified as a promising functional component in electronic and electrochemical systems, primarily due to its high ionic conductivity and tunable electronic properties. A key application is its potential use as a ceramic membrane in electrolytic cells. google.com Such membranes require high mobility of sodium ions (ionic conductivity) but low electronic conductivity to prevent short-circuiting. google.com this compound is cited as an exemplary material that fulfills these requirements, making it suitable for applications like the electrochemical production of NaOH. google.com

The electronic properties of the phosphotungstate anion ([PW₁₂O₄₀]³⁻) have been investigated, revealing a HOMO-LUMO gap of approximately 2.8 eV. This relatively large gap is consistent with its low electronic conductivity. rsc.org Furthermore, the anion exhibits reversible electrochemical redox activity, which is crucial for its function in electrochemical devices. rsc.org

This compound is also used to modify the electronic properties of other materials. In one example, it was used to dope (B7801613) TiO₂ nanocrystals for use in a gas sensor array. The phosphotungstate effectively dominates the surface states of the TiO₂, forming a TiO₂/PW₁₁O₃₉ Keggin structure that enhances the material's sensing performance for detecting explosives. mdpi.com

Table 2: Electronic and Ionic Properties of Phosphotungstates

Property Value/Description Significance Reference
Ionic Conductor High mobility for sodium ions. Suitable for solid-state electrolytes and ceramic membranes. google.com
Electronic Conductivity Low. Prevents short-circuiting in electrochemical cells. google.com
HOMO-LUMO Gap ~2.8 eV. Indicates wide-bandgap semiconductor/insulator behavior. rsc.org

The properties of this compound make it a candidate for applications in energy storage and the electrochemical production of chemicals. Research consortia are actively investigating next-generation heteropoly acids for energy storage applications. researchandmarkets.com The high sodium ion conductivity of this compound makes it particularly suitable as a solid-state electrolyte or a component in composite electrolytes for sodium-based batteries. google.com

A notable application is its use as a ceramic membrane in an electrochemical cell designed for the production of sodium hydroxide (B78521) (NaOH) and sulfuric acid from a sodium sulfate (B86663) solution. google.com In this system, the this compound membrane selectively transports sodium ions from the anolyte chamber to the catholyte chamber while preventing the passage of other ions and electrons. google.com This selective ion transport is critical for the efficiency of the cell, which can operate at relatively low temperatures (less than 100°C) to produce concentrated caustic solutions. google.com The findings from studies on the immobilization of phosphotungstate anions on surfaces also point to important implications for their use in electrochemical energy storage. rsc.org

Precursor Role in the Synthesis of Tungsten-Based Catalysts

While this compound itself can act as a catalyst, its role as a precursor to other catalytically active species is of significant interest. The saturated Keggin anion [PW₁₂O₄₀]³⁻ in this compound has been found to be inactive for certain oxidation reactions. mdpi.comrsc.org However, it can be chemically converted into a lacunar species, such as [PW₁₁O₃₉]⁷⁻, by the removal of one tungsten-oxygen group from the structure. rsc.org

This process involves dissolving the saturated salt and carefully adjusting the pH, which results in the formation of the vacant or lacunar anion. rsc.org These lacunar structures are highly valuable because the vacancy can be filled by other transition metal cations, creating doped catalysts with tailored redox or Lewis acid properties. mdpi.com For example, the lacunar this compound salt (Na₇PW₁₁O₃₉) has demonstrated significantly higher activity than its saturated counterpart (Na₃PW₁₂O₄₀) in the oxidation of linalool (B1675412) and nerol (B1678202) using hydrogen peroxide. mdpi.comrsc.org Therefore, the stable and commercially available this compound serves as a crucial starting material for the synthesis of these more advanced, highly active tungsten-based oxidation catalysts. mdpi.com

Integration into Photo- and Electrochemical Devices

This compound is increasingly being integrated into photo- and electrochemical devices due to the photo-redox activity of the phosphotungstate anion. Polyoxometalates are known to act as photocatalysts, where illumination in the UV or near-visible range renders them strong oxidants capable of facilitating electron transfer. researchgate.net

This property has been harnessed in the development of photocatalytic protocells for light-induced water oxidation. In these systems, this compound is a key component added to a suspension of coacervate droplets, where it spontaneously induces the formation of a membrane, creating catalytic vesicles. nih.gov The continuous membrane is essential for the photocatalytic activity of the assembly. nih.gov

This compound has also been shown to photocatalyze the reduction of metal ions in solution. researchgate.net The photochemically reduced phosphotungstate anion can act as a soluble cathode, transferring an electron to reduce metal ions to their elemental state, a process useful for metal recovery or the synthesis of metal nanoparticles. researchgate.net

Furthermore, its integration with other semiconductor materials can create novel photo-responsive devices. As mentioned previously, a composite film of TiO₂ doped with this compound (forming a TiO₂/PW₁₁ structure) was used to create a flexible sensor array. The device's sensitivity to explosives was significantly enhanced and could be modulated by illumination with different wavelengths of light, demonstrating its function in a photo-electrochemical sensing device. mdpi.com

Analytical Chemistry Research and Reagent Development Utilizing Sodium Phosphotungstate

Spectrophotometric and Colorimetric Methods for Analyte Determination

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. By measuring the intensity of light as a beam of light passes through a sample solution, the concentration of the analyte can be determined. Sodium phosphotungstate is often employed as a chromogenic reagent in these methods. It reacts with specific analytes, which reduce the phosphotungstate complex to produce a intensely colored blue compound, such as tungsten blue (W₈O₂₃). The intensity of this blue color is proportional to the concentration of the analyte and can be quantified using a spectrophotometer at a specific wavelength.

The spectrophotometric determination of phosphate (B84403) ions is a critical analysis in environmental and biological sciences. The method frequently involves the reaction of orthophosphate ions with a heteropoly acid, such as phosphotungstic acid or, more commonly, phosphomolybdic acid, in an acidic medium. The resulting heteropoly complex is then reduced by a suitable reducing agent to form a intensely colored "molybdenum blue" or analogous "tungsten blue" complex.

The fundamental reaction involves the condensation of orthophosphate and tungstate (B81510) (or molybdate) ions in an acidic solution to form a stable polyoxometalate complex. This complex is subsequently reduced, and the intensity of the resulting blue color, which is measured spectrophotometrically, is directly proportional to the initial phosphate concentration. The choice of reducing agent and acid concentration can influence the wavelength of maximum absorbance and the sensitivity of the assay.

Spectrophotometric Methods for Phosphate Determination
ParameterMethod 1Method 2
PrincipleFormation of phosphomolybdate, reduction to molybdenum blueFormation of phosphomolybdate, reduction to molybdenum blue
Reducing AgentHydrazineAscorbic Acid
Wavelength of Max. Absorbance (λmax)830 nm890 nm
Linear Range0.5-5 µg/mL0.1-1 mg P/L
Molar Absorptivity2.9 × 10⁴ L mol⁻¹ cm⁻¹Not Reported

This compound is a key component of reagents used for the colorimetric determination of various reducing substances, including uric acid and phenolic compounds often found in extracts containing alkaloids.

For the determination of uric acid, a widely used method is based on the reduction of a phosphotungstate complex by uric acid in an alkaline solution. This reaction, often referred to as the Folin test, produces a characteristic blue color. The intensity of this color is proportional to the uric acid concentration and can be measured spectrophotometrically. This method has been automated for clinical analysis of uric acid in blood serum.

The Folin-Ciocalteu reagent, a mixture of phosphotungstate and phosphomolybdate, is extensively used to measure the total reducing capacity of a sample, which is often correlated with the total phenolic content. wikipedia.orgoiv.int While this reagent is not specific to alkaloids, it reacts with many natural products that are reducing agents. wikipedia.org The reaction mechanism involves the oxidation of these substances by the phosphotungstate-phosphomolybdate complex, which is reduced to a mixture of blue tungsten and molybdenum oxides. oiv.int The absorbance of the blue solution is typically measured around 750-760 nm. oiv.inttaylorandfrancis.com Because the reagent reacts with a wide variety of reducing compounds, including phenols, thiols, and some nitrogenous compounds, its application provides a measure of the total reducing capacity rather than a specific quantification of alkaloids unless they are first isolated. wikipedia.org

Spectrophotometric methods are employed for the quantitative analysis of antibiotics like tetracycline (B611298) and for profiling their degradation products. Tetracycline and its primary degradation products, such as epitetracycline (B1505781) and anhydrotetracycline (B590944), exhibit distinct ultraviolet (UV) absorbance spectra. nih.gov These differences in molar absorptivity at specific wavelengths allow for their simultaneous determination in a mixture. nih.gov

For instance, tetracycline and epitetracycline can be quantified based on the differences in their absorbance at 254 nm and 267 nm. nih.gov Similarly, tetracycline and its degradation product anhydrotetracycline can be determined by measuring absorbance differences at 357 nm and 390 nm. nih.gov While this compound is a general reagent for reducing substances, its specific application as a chromogenic agent for the impurity profiling of tetracycline degradation products is not extensively documented. The analysis typically relies on the intrinsic UV-Vis absorption characteristics of the tetracycline molecule and its derivatives or involves separation techniques like high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors. frontiersin.orgresearchgate.net

Precipitation-Based Analytical Techniques

This compound is widely used as a precipitating agent in clinical and analytical chemistry, particularly for the selective removal of macromolecules from complex biological fluids. This selective precipitation allows for the isolation and subsequent analysis of specific components.

A prominent application of this compound is in the precipitation of lipoproteins for the determination of high-density lipoprotein (HDL) cholesterol in serum. nih.govnih.gov In this method, this compound is used in conjunction with a divalent cation, typically magnesium chloride (MgCl₂), to selectively precipitate low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL). nih.govnih.gov

The mechanism of precipitation is based on the interaction between the negatively charged phosphotungstate polyanion and positively charged groups on the surface of the apolipoproteins (the protein components of lipoproteins). The magnesium ions are thought to act as a bridge, forming a complex between the lipoproteins and the phosphotungstate, leading to the formation of large, insoluble aggregates. The pH of the solution is a critical factor, as it affects the surface charge of the lipoproteins. nih.govgoogle.com By carefully controlling the pH and reagent concentrations, LDL and VLDL can be precipitated, leaving HDL, which has a different protein and lipid composition and surface charge, to remain soluble in the supernatant. google.com After centrifugation to remove the precipitate, the cholesterol content in the HDL-containing supernatant can be measured.

The efficiency and selectivity of precipitation-based assays using this compound are highly dependent on the careful optimization of several experimental parameters. For the precipitation of lipoproteins, the concentrations of both this compound and magnesium chloride, as well as the pH of the reagent, are critical factors that must be standardized to ensure complete precipitation of the target lipoproteins (LDL and VLDL) without affecting the analyte of interest (HDL). nih.gov

Research has shown that the pH of the this compound reagent is a crucial variable. For complete precipitation of LDL and VLDL, the pH of the reagent should be maintained below 7.6. nih.gov The optimization of reagent concentrations is performed to ensure the assay is robust and reproducible.

Optimized Parameters for Lipoprotein Precipitation
ParameterOptimal ConditionReference
Reagent pH< 7.6 (Standardized to 6.15 for optimization) nih.govsemanticscholar.org
This compound Concentration40 g/L nih.govsemanticscholar.org
Magnesium Chloride (MgCl₂) Concentration2 mol/L nih.govsemanticscholar.org
Specimen pH Range7.35 - 8.65 (no influence on precipitation) nih.govsemanticscholar.org

Application in Separation and Purification Processes (e.g., Proteins, Nucleic Acids)

This compound is a valuable reagent in the separation and purification of biomolecules, particularly in the selective precipitation of proteins from complex mixtures like serum or plasma. Its application is crucial in various analytical and preparative biochemical processes.

The primary mechanism of action involves the interaction of the large polyanionic phosphotungstate molecule with positively charged groups on proteins under acidic conditions. This interaction neutralizes the protein's charge and reduces its solubility, leading to precipitation. The selectivity of this precipitation can be controlled by carefully adjusting parameters such as pH, ionic strength, and the concentration of the precipitating agent.

One of the most well-documented applications of this compound is in clinical chemistry for the fractionation of lipoproteins. It is a key component in methods for the determination of high-density lipoprotein (HDL) cholesterol. nih.govnih.gov In these methods, this compound, in the presence of magnesium ions, selectively precipitates low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) from serum or plasma samples. nih.gov The HDL particles remain in the supernatant, and the cholesterol content of this fraction can then be measured.

The efficiency of this selective precipitation is highly dependent on the pH of the reagent. For complete precipitation of LDL and VLDL, the pH of the this compound solution should be maintained below 7.6. nih.gov The optimal conditions for this precipitation have been standardized to ensure accurate HDL cholesterol measurement. researcher.life

Table 1: Optimal Conditions for the Selective Precipitation of Lipoproteins using this compound

ParameterOptimal ValueReference
This compound Reagent pH< 7.6 (Standardized to 6.15 for optimal results) nih.govresearcher.life
Final this compound Concentration40 g/L researcher.life
Final Magnesium Chloride (MgCl₂) Concentration2 mol/L researcher.life

This interactive table summarizes the optimized parameters for the precipitation of low-density and very-low-density lipoproteins, leaving high-density lipoproteins in the supernatant for subsequent analysis.

While the use of this compound for the purification of other classes of proteins is less common in modern preparative biochemistry, historical methods have utilized phosphotungstic acid for the precipitation of basic amino acids and proteins. The principle of charge neutralization and subsequent precipitation remains the same.

In the realm of nucleic acid research, the application of phosphotungstic acid, a related compound, has been noted for the visualization of DNA preparations for electron microscopy. nih.gov However, its use as a primary tool for the bulk separation and purification of DNA and RNA from cellular extracts is not as prevalent as methods employing ethanol (B145695) or isopropanol (B130326) precipitation in the presence of salts like sodium acetate (B1210297) or sodium chloride. upenn.edu

Biomolecular Research Applications of Sodium Phosphotungstate

Negative Staining in Electron Microscopy for Structural Biology

Sodium phosphotungstate is a widely utilized negative staining agent in transmission electron microscopy (TEM) for the study of biomolecular structures. In this technique, biological samples are embedded in a thin layer of the electron-dense this compound. This process creates a high-contrast image where the lighter biological specimen is outlined against a dark background of the stain. Negative staining with this compound is a rapid and effective method for assessing sample purity, concentration, and conformational state before undertaking more complex and time-consuming techniques like cryo-electron microscopy (cryo-EM). nih.govcreative-biostructure.com

Visualization of Viruses and Viral Proteins (e.g., SARS-CoV-2 Spike Proteins)

This compound plays a crucial role in the visualization of viruses and their component proteins. The distinctive spike-like structures on the surface of coronaviruses, which give the virus family its name, are often visualized using negative stain transmission electron microscopy. wikipedia.org The spike (S) glycoprotein, a major structural protein of coronaviruses like SARS-CoV-2, is responsible for mediating viral entry into host cells. wikipedia.orgsigmaaldrich.com This large protein assembles into trimers, forming the characteristic spikes that project from the viral envelope. wikipedia.org

Imaging of Proteins and Complex Biological Structures (e.g., Apoferritin, β-galactosidase)

Apoferritin, an iron-storage protein, forms a large, stable capsid-like assembly of approximately 440 kDa, making it an excellent standard for testing staining procedures. biorxiv.org Studies have demonstrated that this compound, in combination with a simple on-grid fixation step, can produce images of apoferritin that are comparable to those obtained with traditional uranyl-based stains. nih.govbiorxiv.orgnih.gov

β-galactosidase is another widely used test specimen in structural biology, particularly for cryo-EM. biorxiv.orgnih.gov Research has shown that this compound can be successfully used for the negative staining of β-galactosidase, yielding results that are virtually indistinguishable from those obtained with uranyl formate. nih.govbiorxiv.orgnih.gov This allows for the assessment of sample quality, including particle distribution and homogeneity, which is a critical step before proceeding to high-resolution structural determination. biorxiv.org

Development of Non-Radioactive Staining Alternatives and Methodological Improvements (e.g., On-Grid Fixation)

A significant advantage of this compound is that it provides a non-radioactive alternative to commonly used uranyl-based stains, such as uranyl acetate (B1210297) and uranyl formate. nih.govbiorxiv.orgnih.gov Uranyl-based stains are subject to handling restrictions and administrative complexities due to their radioactivity. nih.govbiorxiv.org The use of non-radioactive substitutes like this compound makes negative-staining electron microscopy more accessible to a broader range of researchers and laboratories. nih.govnih.gov

Methodological improvements have further enhanced the utility of this compound. One such improvement is the implementation of an "on-grid fixation" step. nih.govbiorxiv.org This involves treating the sample with a fixative, such as glutaraldehyde, directly on the electron microscopy grid before applying the negative stain. biorxiv.org This facile step has been shown to be crucial for achieving high-quality staining of specimens like apoferritin with this compound, resulting in faithful visualization of the protein structure. nih.govbiorxiv.org

Application in Single Particle Analysis (SPA) for 3D Reconstruction

This compound is a valuable tool in the workflow for single particle analysis (SPA), a computational technique used to determine the three-dimensional (3D) structure of macromolecules from a large number of two-dimensional (2D) projection images obtained by electron microscopy. nanoimagingservices.commpg.deembl-hamburg.de Negative staining with this compound is often the initial step in a structural biology project to quickly assess the feasibility of a sample for SPA. nih.gov

The high contrast provided by this compound facilitates the visualization and initial characterization of biological particles, allowing researchers to evaluate sample homogeneity, particle distribution, and the presence of aggregation. nih.gov This preliminary assessment is crucial before proceeding with the more technically demanding and resource-intensive cryo-EM SPA, which aims for near-atomic resolution. mpg.decreative-biostructure.com Studies have successfully demonstrated that 3D reconstructions of proteins like β-galactosidase can be achieved from negatively stained samples using this compound, yielding results comparable to those from uranyl formate. nih.govbiorxiv.orgnih.gov

Precipitation of Biomolecules for Structural and Diagnostic Studies (e.g., Prion Proteins)

This compound is also utilized for the selective precipitation of certain biomolecules, which is a critical step in their isolation and subsequent analysis for both structural and diagnostic purposes. A notable application is in the field of prion diseases, where the phosphotungstate anion (PTA) is widely used to precipitate the disease-causing isoform of the prion protein (PrPSc). nih.govacs.org

This selective precipitation allows for the concentration of PrPSc from infected tissues, which is essential for definitive post-mortem diagnosis of prion diseases. nih.gov Furthermore, the purification of PrPSc is a prerequisite for detailed structural studies aimed at understanding the molecular basis of these fatal neurodegenerative disorders. nih.govnih.govresearchgate.net The ability of phosphotungstate to facilitate the precipitation of PrPSc has also spurred research into related compounds to optimize the purification process and to better understand the aggregation of these proteins. nih.gov

Mechanistic Investigations of Biomolecule-Phosphotungstate Interactions

Understanding the mechanism by which phosphotungstate interacts with biomolecules is key to its application in their precipitation and study. In the context of prion proteins, research has delved into the nature of the interaction between the phosphotungstate anion (PTA) and PrPSc. nih.govacs.org

Computational and Theoretical Investigations of Sodium Phosphotungstate Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic structures of molecules and materials, including complex polyoxometalates like sodium phosphotungstate.

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in the this compound cluster. By calculating the total energy of various possible atomic configurations, researchers can identify the structure with the lowest energy, which corresponds to the most thermodynamically stable form. stackexchange.comrsc.org For the phosphotungstate anion, [PW₁₂O₄₀]³⁻, DFT helps to confirm the stability of the Keggin structure, a well-known architecture for polyoxometalates.

The stability of these structures can be further assessed by calculating formation energies and phonon dispersion spectra. researchgate.net A negative formation energy indicates that the compound is stable with respect to its constituent elements. Phonon calculations can determine if a structure is dynamically stable; the absence of imaginary frequencies in the phonon spectrum suggests that the structure resides in a local minimum on the potential energy surface. researchgate.net DFT can also be used to evaluate mechanical stability by computing elastic constants. researchgate.net These calculations are crucial for understanding how the phosphotungstate anion interacts with sodium counter-ions and surrounding molecules, such as water. The stability of the [PW₁₂O₄₀]³⁻ anion is known to be pH-dependent, generally being stable only in highly acidic conditions (pH < 2). researchgate.net DFT studies can model the effects of protonation or deprotonation on the electronic structure and stability of the anion.

Table 1: Illustrative DFT-Calculated Parameters for Structural Stability Analysis of a Polyoxometalate Crystal

ParameterCalculated ValueIndication
Formation Energy-X.XX eV/atomThermodynamic Stability
Phonon FrequenciesAll positiveDynamic Stability
Bulk ModulusYYY GPaMechanical Stability (Resistance to compression)
Shear ModulusZZ GPaMechanical Stability (Resistance to distortion)

Modeling of Molecular Structures and Energetic Profiles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, modeling is used to visualize the complex three-dimensional structure of the Keggin anion and to understand its interaction with sodium ions and other species.

Energetic profiles are crucial for understanding the reactivity and catalytic activity of this compound. For example, by modeling the interaction of a reactant molecule with the surface of the phosphotungstate cluster, it is possible to map out the reaction pathway and identify the transition states. The energy difference between the reactants, transition state, and products provides key insights into the reaction kinetics and thermodynamics. These computational approaches allow for the screening of potential catalytic applications by predicting how the molecule will behave in different chemical environments. nih.gov

Table 2: Example of Calculated Energetic Data for a Catalytic Reaction on a Phosphotungstate Surface

Species/StateRelative Energy (kJ/mol)Description
Reactants0Starting energy of separated catalyst and substrate
Adsorption Complex-25Energy change upon binding of substrate to catalyst
Transition State+80Energy barrier for the rate-determining step
Product Complex-50Energy of the product still associated with the catalyst
Products-70Final energy of separated catalyst and product

Simulation of Ion Migration Phenomena within Polyoxometalate Frameworks

When this compound is part of a solid-state material, such as a crystal or a composite, the movement of sodium ions within the framework is critical for properties like ionic conductivity. This is particularly relevant for applications in batteries and sensors. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations and DFT calculations are used to model the migration of Na⁺ ions. rsc.org These simulations can track the trajectory of individual ions over time, revealing the pathways they take through the crystal lattice. By calculating the energy landscape for ion movement, researchers can identify the preferential diffusion channels and determine the activation energy for ion hopping from one site to another. A lower activation energy corresponds to higher ionic mobility and conductivity.

These simulations can elucidate the detailed mechanistic pathway of Na⁺ ion diffusion around the polyoxometalate clusters. rsc.org The presence of Na⁺ ions in the inter-cluster cavities can provide pathways for easy diffusion, contributing to the material's electrochemical properties. rsc.org Studies on related polyoxometalate frameworks have shown that the structure and dimensionality of the channels within the material significantly impact the kinetics of ion diffusion. researchgate.net Understanding these phenomena at a molecular level is key to designing improved solid-state electrolytes and electrode materials based on polyoxometalate frameworks. researchgate.netsciopen.com

Table 3: Simulated Properties of Sodium Ion Migration in a Polyoxometalate Framework

PropertySimulated ValueSignificance
Diffusion Coefficient1.5 x 10⁻⁸ cm²/sRate of ion movement through the framework
Activation Energy0.35 eVEnergy barrier for an ion to hop between sites
Dominant Migration PathwayInter-cluster voidsPreferred route for ion transport
Coordination Number of Na⁺4-6Number of nearest-neighbor oxygen atoms to a sodium ion

Future Research Directions and Emerging Challenges in Sodium Phosphotungstate Science

Development of Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of sodium phosphotungstate and other polyoxometalates (POMs) often involves energy-intensive processes and the use of potentially hazardous reagents. A significant future research direction lies in the development of sustainable and environmentally friendly synthesis methods. These "green" chemistry approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic starting materials.

Key areas of focus include:

Aqueous-Based Synthesis: Shifting from organic solvents to water as the primary reaction medium is a cornerstone of green chemistry. Research is ongoing to optimize aqueous synthesis routes that maintain high yields and purity of this compound.

Room-Temperature Synthesis: Developing synthetic protocols that can be carried out at ambient temperatures would significantly reduce the energy footprint associated with heating and refluxing.

Biologically-Inspired Synthesis: Exploring the use of biological systems, such as microorganisms (bacteria and fungi) or plant extracts, to mediate the synthesis of this compound offers a novel and sustainable pathway. These biological routes can provide better control over the size and morphology of the resulting nanoparticles under mild conditions.

Progress in this area will not only reduce the environmental impact of producing this compound but may also lead to the discovery of novel structures and properties.

Exploration of Novel and Untapped Applications in Emerging Technologies

While this compound is already utilized in catalysis and as a staining agent, its unique physicochemical properties make it a candidate for a wide range of emerging technologies. azom.com Future research will focus on unlocking this potential.

Catalysis: As photocatalysts, polyoxometalates like this compound can utilize light energy to drive chemical reactions, such as breaking down organic pollutants in wastewater and reducing carbon dioxide. azom.com There is significant potential in designing new visible-light-promoted POM photocatalysts for organic reactions, including the challenging cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which could lead to more sustainable chemical production. azom.com

Energy Storage: The reversible redox properties and high stability of POMs make them promising materials for energy storage applications. rsc.orgnih.govrsc.org Research is exploring their use in:

Rechargeable Batteries: As electrode materials in sodium-ion batteries (SIBs), which are being investigated as a cost-effective alternative to lithium-ion batteries. mdpi.com

Supercapacitors: Their ability to undergo rapid and reversible redox reactions is advantageous for high-power energy storage devices. mdpi.com

Biomedical Applications: The biological activities of POMs, including their anticancer, antiviral, and antibacterial properties, are a rapidly growing area of research. frontiersin.orgrsc.orgnih.gov Future directions include:

Anticancer Therapy: Developing POM-based nanocomposites for targeted cancer diagnosis and treatment. bohrium.combohrium.com These can be designed to detect cancer biomarkers and affect enzymes related to cancer cell apoptosis. bohrium.com

Antibacterial Agents: Creating hybrid nanocomposites with POMs to combat antibiotic-resistant bacteria. bohrium.com

Biosensors: Utilizing the redox activity of POMs to develop sensors for biological markers of specific diseases. nih.gov

Technology AreaPotential Application of this compoundKey Research Focus
Catalysis Photocatalytic degradation of pollutants, Green chemical synthesisDevelopment of visible-light-active catalysts, Selective bond cleavage
Energy Storage Electrode material for Sodium-Ion Batteries, SupercapacitorsImproving energy density and cycle life, Enhancing power density
Biomedicine Anticancer drugs, Antibacterial agents, BiosensorsTargeted drug delivery, Combating antimicrobial resistance, Disease diagnostics

Addressing Challenges in Reagent Purity, Supply Chain Resilience, and Manufacturing Innovation for Research-Grade Materials

The successful application of this compound in advanced technologies is contingent on the availability of high-purity, research-grade materials. Several challenges in this area need to be addressed.

Reagent Purity: The presence of impurities can significantly alter the catalytic, electronic, and biological properties of this compound. Ensuring high purity (e.g., ≥99.9% trace metals basis) is crucial for reproducible research and reliable performance in sensitive applications like nanoelectronics and biomedicine. sigmaaldrich.com Future research must focus on developing advanced purification techniques and highly sensitive analytical methods to detect and quantify trace impurities.

Supply Chain Resilience: The raw materials for this compound, particularly tungsten, are subject to price volatility and geopolitical supply constraints. Establishing a resilient and sustainable supply chain is essential for uninterrupted research and development. This includes exploring recycling methods for tungsten from spent catalysts and other industrial waste streams. The geographical isolation of some facilities can also pose logistical challenges, making a reliable supply of essential chemicals difficult to obtain in emergencies. epa.gov

Manufacturing Innovation: Translating laboratory-scale synthesis to large-scale industrial production presents a significant hurdle for many nanomaterials. nih.gov Challenges include maintaining batch-to-batch consistency, controlling particle size and morphology, and ensuring safety and cost-effectiveness. Innovations in manufacturing processes, such as continuous flow reactors and automated synthesis platforms, are needed to bridge the gap between the lab and the market.

Interdisciplinary Research Integrating this compound with Nanotechnology and Bioengineering Disciplines

The future of this compound science is inherently interdisciplinary, requiring collaboration between chemists, physicists, materials scientists, biologists, and engineers. The integration with nanotechnology and bioengineering is particularly promising.

Nanotechnology: The synthesis of this compound nanoparticles has opened up new avenues for its application. bohrium.com Nanoparticles exhibit unique properties due to their high surface-area-to-volume ratio. Key research areas include:

Controlled Synthesis: Developing methods to precisely control the size, shape, and surface chemistry of this compound nanoparticles to tailor their properties for specific applications. nih.govmdpi.com

Nanocomposites: Incorporating this compound nanoparticles into polymer matrices, metal-organic frameworks (MOFs), or other nanomaterials to create multifunctional hybrid materials with enhanced catalytic, electronic, or mechanical properties. researchgate.netfrancis-press.com

Bioengineering: In the realm of bioengineering, this compound nanoparticles are being explored for a variety of biomedical applications. nih.govresearchgate.net This integration focuses on:

Drug Delivery: Designing biocompatible nanoparticles that can encapsulate and deliver therapeutic agents, such as anticancer drugs or siRNA, to specific cells or tissues. nih.govekb.eggatech.edu The nanoparticle formulation can improve drug stability, solubility, and bioavailability. mdpi.com

Tissue Engineering: Investigating the potential of this compound-containing biomaterials to promote tissue regeneration and repair.

Biocompatibility and Toxicity: A crucial aspect of this interdisciplinary research is to thoroughly evaluate the biocompatibility and potential toxicity of this compound nanoparticles to ensure their safety for clinical applications.

The synergy between the molecular precision of this compound chemistry, the novel properties at the nanoscale, and the functional applications in biological systems will undoubtedly drive significant innovation in the years to come.

Q & A

Q. What is the role of sodium phosphotungstate in transmission electron microscopy (TEM) sample preparation?

this compound is widely used as a negative stain to enhance contrast in TEM imaging of biological specimens. A standard protocol involves:

  • Preparing a 1–2% (w/v) aqueous solution adjusted to pH 6.5–7.2 using NaOH or HCl to prevent aggregation .
  • Applying 3–5 µL of the sample to a carbon-coated grid, followed by staining for 15–60 seconds and blotting excess fluid .
  • The stain’s high electron density outlines macromolecular structures (e.g., extracellular vesicles, viruses) without penetrating them, enabling clear visualization of surface morphology .
  • Critical considerations : Staining time and pH must be optimized to avoid artifacts like over-staining or particle aggregation .

Q. How is this compound synthesized for laboratory use?

A common synthesis method involves:

  • Dissolving 20 g sodium tungstate in 100 mL water, followed by adding phosphoric acid until the solution becomes strongly acidic (confirmed via litmus test) .
  • Filtering the mixture to remove insoluble residues and storing the clear solution in light-resistant, airtight containers to prevent degradation .
  • Purity and stability can be verified via elemental analysis (e.g., Na, W, and P content) and FT-IR spectroscopy to confirm the absence of unreacted precursors .

Advanced Research Questions

Q. How does this compound compare to Preyssler-type phosphotungstates in TEM staining?

Preyssler-type phosphotungstates (e.g., [P₅W₃₀O₁₁₀Na]¹⁴⁻) offer advantages over traditional this compound:

  • Reduced granular artifacts : Their larger, structurally defined polyoxometalate (POM) framework minimizes uneven staining .
  • pH neutrality : Preyssler-type stains operate at neutral pH, reducing denaturation risks for sensitive biological samples .
  • Cation encapsulation : The central cavity in Preyssler structures can host ions (e.g., Na⁺, K⁺), enabling tunable interactions with samples .
  • Validation : Compare resolution using cryo-TEM or high-resolution TEM to quantify staining uniformity and artifact rates .

Q. What techniques are used to analyze structural dynamics of this compound in polyoxometalate frameworks?

For Preyssler-type or substituted phosphotungstates:

  • Single-crystal XRD : Resolves cation migration (e.g., Na⁺ moving from side to central cavities at 300°C) and thermal displacement ellipsoids .
  • ³¹P NMR and ESI-MS : Track ligand exchange or decomposition pathways in solution .
  • Thermogravimetric analysis (TGA) : Quantifies hydration states and thermal stability up to 400°C .
  • DFT calculations : Predict stable cation positions and electronic interactions within POM frameworks .

Q. How does this compound inhibit mitochondrial electron transfer, and how can this be experimentally assessed?

this compound acts as a competitive inhibitor in mitochondrial complexes:

  • Mechanism : Binds to cytochrome c oxidase (Complex IV), blocking electron transfer. Inhibition is reversible upon washing, restoring original activity .
  • Experimental design :
    • Use submitochondrial particles at 50–5000 µg protein/mL to test dose-dependent inhibition (IC₅₀ ≈ 3.3 × 10⁻⁵–10⁻⁴ M) .
    • Monitor oxygen consumption via Clark-type electrodes or spectrophotometric assays (e.g., NADH oxidation) .
    • Validate reversibility by centrifuging inhibited samples (100,000 × g, 30 min) and resuspending in fresh buffer .

Q. Methodological Notes

  • Contradictions : While this compound is a standard TEM stain, highlights Preyssler-type variants as superior for minimizing artifacts. Researchers should validate alternatives based on sample type.
  • Data gaps : Limited studies explore this compound’s role in non-biological systems (e.g., catalysis or magnetism), warranting further structural and functional analyses .

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